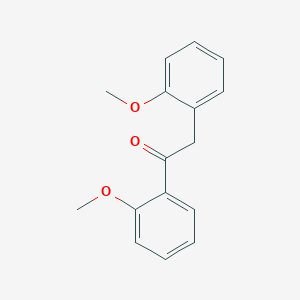

1,2-Bis(2-methoxyphenyl)ethanone

Description

Contextualization within the Ethanone (B97240) Class and Diaryl Ketone Derivatives

1,2-Bis(2-methoxyphenyl)ethanone, also known by its synonym 2,2'-dimethoxy-deoxybenzoin, belongs to the broad class of ethanones, which are ketones with an ethyl group attached to the carbonyl carbon. More specifically, it is classified as a 1,2-diaryl ethanone, where the two carbons of the ethanone backbone are substituted with aryl groups. As a diaryl ketone derivative, it shares a structural relationship with deoxybenzoin (B349326) (1,2-diphenylethanone), a fundamental structure in organic chemistry. The presence of the carbonyl group and the adjacent methylene (B1212753) bridge makes these compounds versatile intermediates in a variety of chemical transformations.

Significance of Methoxy (B1213986) Substitution at the ortho-Position in Aromatic Systems

The defining feature of this compound is the presence of methoxy (-OCH3) groups at the ortho-position of each phenyl ring. This specific substitution pattern has profound electronic and steric implications. Electronically, the methoxy group is a powerful electron-donating group through resonance, which can influence the reactivity of the aromatic rings and the adjacent carbonyl group. Sterically, the ortho-positioning of the bulky methoxy groups can impose conformational constraints on the molecule, affecting its three-dimensional shape and how it interacts with other reagents. This steric hindrance can direct the regioselectivity of reactions and influence the stability of intermediates and transition states.

Historical Development and Emerging Research Trajectories of Related Aryl Ketones

The synthesis of diaryl ketones, particularly deoxybenzoins, has a well-established history in organic chemistry. A common and historically significant method for the preparation of symmetrically substituted deoxybenzoins is the reduction of the corresponding benzoins (α-hydroxy ketones). For instance, the synthesis of deoxyanisoin, the para-substituted isomer of the title compound, from anisoin (B85897) using tin and hydrochloric acid is a classic procedure documented in Organic Syntheses. ontosight.ai This general methodology provides a reliable route to deoxybenzoin derivatives.

Modern research continues to explore new and more efficient methods for the synthesis of aryl ketones, including catalytic cross-coupling reactions and direct C-H activation strategies. Furthermore, the unique photochemical properties of aryl ketones have led to their extensive use in mechanistic studies and as photoinitiators. The investigation of deoxybenzoin derivatives continues to be an active area of research, with studies focusing on their potential applications in medicinal chemistry and materials science. rsc.org

Scope and Academic Relevance of the Compound in Modern Synthetic and Mechanistic Studies

While specific studies focusing solely on this compound are not widely documented in publicly available literature, its structural motifs suggest significant academic relevance. The presence of ortho-methoxy groups makes it an interesting candidate for studying the influence of steric and electronic effects on the reactivity of the ketone and the adjacent methylene group. For example, in photochemical reactions, the ortho-methoxy groups could influence the lifetime and reactivity of excited states.

In synthetic chemistry, this compound could serve as a precursor for the synthesis of more complex molecules, such as substituted stilbenes or other polycyclic aromatic compounds. Its derivatives, potentially bearing other functional groups on the aromatic rings, could be of interest in the development of new materials or biologically active compounds. The study of its chemical transformations can provide valuable insights into reaction mechanisms and the development of new synthetic strategies for the construction of substituted biaryl systems.

Interactive Data Tables

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| Synonyms | 2,2'-Dimethoxy-deoxybenzoin |

| CAS Number | 66659-59-4 |

Spectroscopic Data (Predicted/Typical Ranges)

| Spectrum | Characteristic Peaks |

| ¹H NMR | Aromatic protons (δ 6.8-7.8 ppm), Methylene protons (-CH₂-) (δ ~4.2 ppm), Methoxy protons (-OCH₃) (δ ~3.8 ppm) |

| ¹³C NMR | Carbonyl carbon (C=O) (δ ~200 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbon (-CH₂-) (δ ~45 ppm), Methoxy carbon (-OCH₃) (δ ~55 ppm) |

| Infrared (IR) | C=O stretch (~1680 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 256, fragmentation patterns corresponding to the loss of methoxy and carbonyl groups. |

Structure

3D Structure

Properties

CAS No. |

66659-59-4 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1,2-bis(2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-5-3-7-12(15)11-14(17)13-8-4-6-10-16(13)19-2/h3-10H,11H2,1-2H3 |

InChI Key |

MCISCAUSGRBPTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis 2 Methoxyphenyl Ethanone

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to construct the target molecule from readily available precursors. These approaches include condensation reactions, reductive dimerization, and modern cross-coupling techniques.

Condensation Reactions Utilizing Aromatic Aldehydes and Ketones

Condensation reactions are a foundational method for carbon-carbon bond formation. In the context of synthesizing 1,2-bis(2-methoxyphenyl)ethanone, a benzoin-type condensation of 2-methoxybenzaldehyde (B41997) could theoretically yield the corresponding acyloin, which can then be oxidized to the desired diketone. While specific examples for the ortho-methoxy substituted compound are not prevalent in the reviewed literature, the general principle is well-established for aromatic aldehydes.

2-Methoxybenzaldehyde, a colorless solid with a pleasant aroma, serves as a key precursor in such reactions. wikipedia.orgnih.govsigmaaldrich.com

Reductive Dimerization Pathways of Precursors

Reductive dimerization offers another route to the carbon skeleton of this compound. This can be achieved through photochemical methods leading to pinacol (B44631) intermediates or via single-electron transfer mechanisms.

The photochemical irradiation of aromatic ketones, such as a substituted acetophenone, can lead to the formation of a 1,2-diol, often referred to as a benzopinacol. This diol can then undergo an acid-catalyzed rearrangement known as the pinacol-pinacolone rearrangement to yield a ketone. wikipedia.orglibretexts.orgmasterorganicchemistry.combyjus.com

For the synthesis of this compound, the precursor would be 1,2-bis(2-methoxyphenyl)ethane-1,2-diol. The rearrangement of this diol in an acidic medium would lead to the target ethanone (B97240). The mechanism involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by the migration of an aryl group to the carbocation center. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stability of the resulting carbocation often dictates the migratory aptitude of the substituents. wikipedia.org

A related study on the rearrangement of 1,2-di-(p-methoxyphenyl)-ethane-1,2-diol demonstrated that the reaction conditions, such as the type and concentration of acid and the reaction time, significantly influence the product distribution, yielding a mixture of products including the corresponding deoxybenzoin (B349326). africaresearchconnects.com

Single-electron transfer (SET) processes are fundamental to many organic reactions, including the formation and cleavage of carbon-carbon bonds. sigmaaldrich.comlibretexts.org In the context of synthesizing 1,2-diaryl ethanones, SET mechanisms can be involved in the reductive coupling of precursor molecules. For instance, the reduction of benzothiazolium salts using sodium amalgam can lead to dimeric products, with the specific outcome depending on the substituents. rsc.org

While direct application to this compound synthesis is not explicitly detailed, the principles of SET are relevant. SET can initiate radical reactions, and the coupling of radicals derived from 2-methoxy-substituted precursors could potentially form the desired carbon-carbon bond. nih.govrsc.orgresearchgate.net

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling on Related Ethanones)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comrsc.org

To synthesize this compound using this methodology, a plausible strategy would involve the coupling of a (2-methoxyphenyl)boronic acid derivative with a suitable α-halo-2-methoxyacetophenone. For example, the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone (B31171) with (2-methoxyphenyl)boronic acid under Suzuki-Miyaura conditions could yield the target compound. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. orgsyn.orgresearchgate.net Palladium(II) complexes with phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are known to be effective catalysts in various coupling reactions. digitellinc.com

Strategies for Stereo- and Regioselective Synthesis

Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis.

For a molecule like this compound, which is achiral, the primary concern is regioselectivity, especially when dealing with precursors that have multiple reactive sites. For instance, in cross-coupling reactions involving substituted aromatic rings, controlling the position of the new carbon-carbon bond is crucial. The directing effects of existing functional groups, such as the methoxy (B1213986) group, play a significant role in determining the regiochemical outcome of the reaction. rug.nl

While the synthesis of this specific ethanone does not involve the creation of stereocenters, related stereoselective reductions of similar ketones, such as 1-(4-methoxyphenyl)ethanone, have been achieved using biocatalysts, demonstrating the potential for enzymatic methods in controlling stereochemistry in related systems. nih.gov Stereoselective synthesis of complex molecules often relies on carefully designed starting materials and reaction conditions to favor the formation of a particular stereoisomer. nih.govyoutube.comidexlab.com

Green Chemistry Approaches and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. For the synthesis of this compound, several green chemistry approaches can be proposed based on established sustainable practices for the formation of similar diaryl ethanone and deoxybenzoin structures. These methods prioritize the use of less hazardous reagents, alternative energy sources, and environmentally friendly reaction media to minimize the ecological impact.

One promising green approach involves the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted organic synthesis (MAOS) often leads to significantly shorter reaction times, increased product yields, and can sometimes be performed under solvent-free conditions, thereby reducing the use of volatile organic compounds (VOCs). mdpi.comasianpubs.orgsemanticscholar.org For the synthesis of this compound, a potential microwave-assisted approach could be the Friedel-Crafts acylation of anisole (B1667542) with 2-methoxyphenylacetyl chloride. While traditional Friedel-Crafts reactions often employ stoichiometric amounts of corrosive Lewis acids like aluminum chloride, green alternatives focus on using catalytic amounts of more benign or recyclable catalysts. researchgate.netyoutube.comtamu.eduresearchgate.netfrontiersin.org

Another avenue for the green synthesis of the target molecule is the utilization of solid acid catalysts. These catalysts, such as zeolites and sulfated metal oxides, are often non-corrosive, reusable, and can be easily separated from the reaction mixture, which simplifies product purification and reduces waste. whiterose.ac.uk For instance, a solid acid catalyst could be employed in the Friedel-Crafts acylation of anisole, potentially under solvent-free conditions or in a high-boiling, non-toxic solvent.

Furthermore, photocatalysis represents a cutting-edge green synthetic strategy. uni-regensburg.deresearchgate.netnih.govrsc.orgresearchgate.net Visible-light photocatalysis, in particular, utilizes a renewable energy source and can often be conducted at room temperature, thus reducing energy consumption. A possible photocatalytic route to this compound could involve the coupling of appropriate precursors, activated by a photocatalyst under light irradiation.

Ultrasound-assisted synthesis is another energy-efficient technique that can promote chemical reactions through acoustic cavitation. This method can enhance reaction rates and yields and is considered an environmentally friendly alternative to conventional heating.

Table 1: Potential Green Synthetic Approaches for this compound

| Synthetic Approach | Potential Reactants | Catalyst/Conditions | Potential Advantages |

| Microwave-Assisted Friedel-Crafts Acylation | Anisole and 2-Methoxyphenylacetyl chloride | Catalytic amount of a mild Lewis acid (e.g., Bi(OTf)₃) or a solid acid catalyst; Solvent-free or high-boiling solvent (e.g., PEG) | Reduced reaction time, higher yields, minimized use of hazardous catalysts and solvents. mdpi.comasianpubs.orgsemanticscholar.orgnih.gov |

| Solid Acid Catalyzed Friedel-Crafts Acylation | Anisole and 2-Methoxyphenylacetic anhydride | Zeolites (e.g., H-BEA), sulfated zirconia, or other solid acids; Solvent-free, high temperature | Recyclable and reusable catalyst, simplified work-up, reduced corrosive waste. whiterose.ac.uk |

| Ultrasound-Assisted Synthesis | 2-Methoxybenzaldehyde and a suitable coupling partner | To be determined based on specific reaction | Enhanced reaction rates, energy efficiency, milder reaction conditions. |

| Photocatalytic Coupling | Appropriate 2-methoxyphenyl precursors | Visible-light photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂); Ambient temperature | Use of renewable energy, mild reaction conditions, high selectivity. uni-regensburg.deresearchgate.netnih.govrsc.orgresearchgate.net |

| Green Reduction of 2,2'-Dimethoxybenzoin | 2,2'-Dimethoxybenzoin | Catalytic hydrogenation using a recyclable catalyst (e.g., Pd/C) in a green solvent (e.g., ethanol) | Avoids stoichiometric use of hazardous reducing agents like tin and strong acids. |

Reactivity and Reaction Mechanisms of 1,2 Bis 2 Methoxyphenyl Ethanone

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

The carbonyl group (C=O) is the most prominent functional group in 1,2-Bis(2-methoxyphenyl)ethanone and dictates a significant portion of its chemical reactivity. The carbon atom of the carbonyl group is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant polarization of the C=O bond. This polarization endows the carbonyl carbon with a partial positive charge (δ+), making it an electrophilic center susceptible to attack by nucleophiles.

The general reaction is a nucleophilic addition, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this process, the hybridization of the carbonyl carbon changes from sp² to sp³. The reactivity of the carbonyl group is influenced by the electronic effects of the substituents attached to it. In this compound, the two methoxyphenyl groups are generally considered electron-donating due to the resonance effect of the methoxy (B1213986) group's lone pairs of electrons. This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it somewhat less electrophilic, and therefore less reactive, than ketones bearing electron-withdrawing groups.

Common nucleophilic addition reactions applicable to this carbonyl center include reduction by hydride reagents (e.g., sodium borohydride) to form the corresponding alcohol, 1,2-bis(2-methoxyphenyl)ethanol, and reactions with organometallic reagents like Grignard or organolithium compounds to yield tertiary alcohols. The reaction with primary amines can form imines, while reaction with secondary amines can produce enamines, both via an initial nucleophilic addition followed by dehydration.

Aromatic Reactivity of the ortho-Methoxyphenyl Moieties

The two phenyl rings, each substituted with a methoxy group at the ortho position relative to the ethanone (B97240) bridge, are the sites of aromatic reactivity. The nature of these reactions is heavily influenced by the electronic properties of the methoxy group.

Electrophilic Aromatic Substitution on Methoxy-Substituted Phenyl Rings

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. quora.comlibretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. organicreactions.orgmasterorganicchemistry.com This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. quora.com

The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. libretexts.orgwikipedia.org In the case of the ortho-methoxyphenyl moieties in this compound, the positions available for substitution are C3, C4, C5, and C6 relative to the point of attachment to the ethanone bridge (with the methoxy group at C2). The directing effect of the methoxy group would favor substitution at the C4 (para) and C6 (ortho) positions. However, the C6 position is sterically hindered by the adjacent ethanone bridge, suggesting that electrophilic attack is most likely to occur at the C4 position. Typical EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Methoxy Groups

Direct nucleophilic aromatic substitution (SNAr) on the methoxy-substituted phenyl rings is generally not a favored reaction pathway. SNAr reactions require the aromatic ring to be electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The methoxy-substituted rings in this compound are electron-rich, making them poor substrates for nucleophilic attack. quora.com

However, a reaction involving the methoxy group that can occur is the cleavage of the aryl ether bond. This reaction is typically achieved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion (an SN2 reaction) to produce a methyl halide and a phenol. In the context of this compound, treatment with excess strong acid would likely convert both methoxy groups to hydroxyl groups, yielding 1,2-Bis(2-hydroxyphenyl)ethanone.

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the two ortho-methoxyphenyl rings and the central carbonyl group allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

Investigations into Nazarov Cyclization Analogues and Related Transformations

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones, typically under acidic conditions. organicreactions.orgwikipedia.org The reaction proceeds via a 4π conrotatory electrocyclic ring closure of a pentadienyl cation. wikipedia.org While this compound is not a divinyl ketone, related structures containing the bis(ortho-methoxyphenyl) motif have been studied. For instance, the acid-catalyzed cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, a divinyl ketone analog, has been shown to proceed readily. researchgate.net

Deoxybenzoin (B349326) structures like this compound can serve as precursors for other types of intramolecular cyclizations. For example, under certain conditions, intramolecular Friedel-Crafts-type reactions could potentially occur, where one of the electron-rich phenyl rings attacks a carbocation generated at the benzylic position of the other ring, leading to fused polycyclic systems. Other intramolecular reactions, such as aldol-type condensations, could also be envisioned under specific basic or acidic conditions, potentially leading to indanone derivatives or other fused ring systems. nih.gov

Mechanistic Role of the ortho-Methoxy Group in Proton Migration and Rearrangement Processes

In cyclization and rearrangement reactions of molecules containing ortho-methoxy groups, this substituent can play a crucial mechanistic role beyond its electronic directing effects. The oxygen atom of the methoxy group can act as an internal base or a proton shuttle, facilitating proton transfers that might otherwise be kinetically unfavorable.

In studies of the Nazarov cyclization of divinyl ketones bearing ortho-methoxy substituents, it has been proposed that the methoxy group assists in the critical proton transfer steps required for the reaction to proceed. It can facilitate the formation of the initial pentadienyl cation and also mediate the final deprotonation steps to yield the cyclopentenone product. This "proton-transport catalysis" by a suitably positioned functional group can significantly lower the activation energy of the reaction. This intramolecular assistance is a key feature that distinguishes the reactivity of ortho-substituted isomers from their meta or para counterparts.

Oxidative Transformations and Fragmentation Pathways

The oxidative behavior of ketones is a critical aspect of their chemical reactivity. For a compound like this compound, oxidative transformations can lead to a variety of products depending on the reagents and conditions employed. These reactions often involve the carbon-carbon bond adjacent to the carbonyl group.

Detailed oxidative cleavage studies specifically targeting this compound are not extensively documented in the surveyed scientific literature. However, based on the general principles of ketone chemistry, it is anticipated that strong oxidizing agents could induce cleavage of the carbon-carbon bond alpha to the carbonyl group. This type of reaction, often seen with powerful oxidants, would likely lead to the formation of carboxylic acid derivatives. In the case of this compound, such a cleavage would be expected to yield 2-methoxybenzoic acid and a related oxidized fragment.

For comparison, studies on structurally related, more complex ketones like 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone have shown that oxidative cleavage can occur using peroxides, proceeding through a single-electron transfer mechanism. rsc.org This suggests that the electron-rich methoxy-substituted phenyl rings in this compound could influence its susceptibility to oxidative cleavage. The reaction would likely involve the formation of radical intermediates, leading to the eventual fragmentation of the molecule. rsc.org

Reduction Reactions and Pathways

The reduction of the carbonyl group is a fundamental reaction of ketones, converting them into secondary alcohols. For this compound, reduction of the ketone functionality yields 1,2-Bis(2-methoxyphenyl)ethanol. This transformation can be achieved through various reductive pathways, most commonly involving metal hydrides or catalytic hydrogenation.

One of the most common and convenient methods for the reduction of aldehydes and ketones is the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.com This reagent is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. numberanalytics.comchemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final alcohol product. masterorganicchemistry.comyoutube.com

Catalytic hydrogenation is another widely used method for the reduction of ketones. tcichemicals.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.comillinois.edu Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). illinois.edu The reaction is typically carried out under pressure and at a controlled temperature. The ketone adsorbs onto the surface of the catalyst, where the addition of hydrogen across the carbonyl double bond occurs, leading to the formation of the corresponding secondary alcohol. illinois.edu

The table below summarizes the common reduction pathways for this compound.

| Reaction Type | Reagent(s) | Solvent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1,2-Bis(2-methoxyphenyl)ethanol |

| Catalytic Hydrogenation | Hydrogen (H₂), Metal Catalyst (e.g., Pt, Pd, Ni) | Ethanol, Acetic Acid, etc. | 1,2-Bis(2-methoxyphenyl)ethanol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 1,2-Bis(2-methoxyphenyl)ethanone are predicted to exhibit distinct signals corresponding to its unique set of protons and carbons. Due to the molecule's asymmetry around the carbonyl group, the two methoxy-substituted phenyl rings are chemically inequivalent.

¹H NMR Spectroscopy: The proton spectrum would be characterized by signals in three main regions: the aromatic region, the methoxy (B1213986) region, and the aliphatic methylene (B1212753) region. The eight aromatic protons on the two phenyl rings would likely appear as a complex series of multiplets between approximately 6.8 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the methoxy groups and the carbonyl group. The six protons of the two methoxy groups are expected to appear as two distinct singlets, likely between 3.7 and 3.9 ppm. The methylene protons (CH₂) adjacent to the carbonyl group and the phenyl ring would appear as a singlet at approximately 4.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 195-200 ppm. The twelve aromatic carbons would produce a series of signals between 110 and 158 ppm, with carbons directly attached to oxygen (C-O) appearing at the lower field end of this range (e.g., ~157 ppm). The methylene carbon would likely resonate around 45 ppm, and the two methoxy carbons would appear as distinct signals around 55 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~ 6.8 - 8.0 | Multiplet (m) |

| Methylene-H (CH₂) | ~ 4.2 | Singlet (s) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 195 - 200 |

| Aromatic (C-O) | ~ 157 |

| Aromatic (C-H, C-C) | ~ 110 - 134 |

| Methoxy (OCH₃) | ~ 55 |

To unambiguously assign all proton and carbon signals and confirm the molecule's bonding framework, two-dimensional (2D) NMR techniques are indispensable. nih.govchemicalbook.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal scalar couplings between protons, primarily those on adjacent carbons (vicinal coupling). chemicalbook.com It would be used to trace the connectivity within each aromatic ring by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.net It would definitively link each proton signal to its attached carbon, for instance, connecting the methylene proton singlet to the methylene carbon signal and each aromatic proton to its corresponding carbon. researchgate.net

Together, these advanced experiments provide a complete and verified map of the molecular structure, confirming the placement of the methoxy groups and the connectivity of the ethanone (B97240) bridge. nih.govnist.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful technique used to study the reaction mechanisms of radical processes, particularly those initiated by light. nih.gov The photochemistry of ketones like this compound is expected to involve a Norrish Type I (α-cleavage) reaction upon UV irradiation. nih.gov

This cleavage would occur from an excited triplet state, generating a radical pair consisting of a 2-methoxybenzoyl radical and a 2-methoxybenzyl radical, held momentarily in a solvent cage. nih.govnist.gov During the lifetime of this radical pair, electron and nuclear spin dynamics lead to non-equilibrium nuclear spin populations (polarization). nih.gov When these radicals react to form products, the resulting NMR signals exhibit anomalous intensities—either enhanced absorption or emission. nist.gov

By observing the CIDNP effects on the signals of the starting material and any formed products (like 2-methoxybenzaldehyde), one can gain profound mechanistic insights into the kinetics and nature of the radical intermediates involved in the photochemical decomposition of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.

The IR spectrum of this compound would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O-C Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages (Ar-O-CH₃) are predicted. The strong, asymmetric stretch typically appears around 1240-1260 cm⁻¹, while the symmetric stretch is found near 1020-1040 cm⁻¹. libretexts.org

Aromatic C=C Stretches: Medium to weak absorptions from the C=C stretching vibrations within the two aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would produce bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Rings | C=C Stretches | 1450 - 1600 | Medium-Weak |

| Ether | Ar-O-C Asymmetric Stretch | 1240 - 1260 | Strong |

| Ether | Ar-O-C Symmetric Stretch | 1020 - 1040 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information on molecular weight and structural features through fragmentation analysis. miamioh.edu

For this compound (Molecular Formula: C₁₆H₁₆O₃, Molecular Weight: 256.29 g/mol ), High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion (M⁺•) at m/z = 256 would be formed. The fragmentation of aromatic ketones is typically dominated by α-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. nist.govlibretexts.org This leads to the formation of stable acylium ions. nih.gov For this molecule, two primary α-cleavage pathways are possible:

Cleavage to form the 2-methoxybenzoyl cation and a 2-methoxybenzyl radical.

Cleavage to form the 2-methoxybenzyl cation and a 2-methoxybenzoyl radical.

The most prominent peak in the spectrum (the base peak) would likely be the highly stable 2-methoxybenzoyl acylium ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 256 | [C₁₆H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₈H₇O₂]⁺ | α-cleavage (loss of C₈H₉O• radical) |

| 121 | [C₈H₉O]⁺ | α-cleavage (loss of C₈H₇O₂• radical) |

| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its solid-state structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the ketone and methoxy groups.

Conformation: Determining the torsion angles between the phenyl rings and the ethanone bridge, revealing how the molecule packs in the solid state.

Intermolecular Interactions: Identifying any non-covalent interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, which govern the crystal packing.

Crystal System and Space Group: Defining the symmetry and repeating unit cell of the crystal lattice.

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods that characterize the molecule in solution or the gas phase.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-dimethoxydeoxybenzoin |

| 2-methoxybenzaldehyde (B41997) |

| 2-methoxybenzoyl radical |

| 2-methoxybenzyl radical |

| 2-methoxybenzoyl acylium ion |

Determination of Molecular Conformation and Stereochemistry

The central C-C bond of the ethanone bridge allows for rotation, leading to different conformers. However, significant steric hindrance is expected between the two ortho-methoxy substituted phenyl rings. This steric strain would likely force the molecule to adopt a non-planar, or gauche, conformation. The dihedral angle between the planes of the two aromatic rings is a critical parameter in defining the molecule's three-dimensional shape. In related dimethoxybenzene derivatives, planar phenyl rings are a common feature, but their orientation with respect to each other is governed by the need to minimize steric clashes while optimizing packing efficiency. nih.gov

The molecule itself is achiral. However, in the solid state, it could crystallize in a chiral space group, leading to a conformationally locked, enantiomeric arrangement in the crystal lattice. The conformation is also influenced by the electronic effects of the methoxy groups, which can engage in intramolecular interactions, further defining the molecular geometry. nih.gov

Table 1: Representative Crystallographic Data for a Dimethoxybenzene Derivative (Note: This table is representative of a typical organic molecule and not specific experimental data for this compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.7 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 1380 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal structure.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are expected. The presence of the ortho-methoxy groups may, however, lead to offset or tilted π-π stacking rather than a perfectly parallel arrangement to alleviate steric hindrance.

Van der Waals Forces: Dispersion forces are ubiquitous and constitute a major stabilizing contribution to the lattice energy for most organic crystals. nsf.gov These non-directional forces are critical for achieving efficient packing. nsf.gov

The interplay of these interactions dictates the formation of a stable three-dimensional supramolecular architecture. nsf.govnih.gov In similar dimethoxybenzene compounds, hydrogen bonds and van der Waals interactions are key determinants of the final crystal structure. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify regions of significant intermolecular contacts.

The dnorm surface for this compound would likely reveal distinct red spots, indicating close contacts shorter than the van der Waals radii. nih.gov These spots would correspond to the C–H···O hydrogen bonds. The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. nih.gov

For an organic molecule like this compound, the expected contributions to the Hirshfeld surface would be:

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the molecular periphery. They often account for the largest percentage of the surface area. researchgate.net

O···H/H···O Contacts: This percentage quantifies the contribution of the C–H···O hydrogen bonds, providing a measure of their importance in the crystal packing. researchgate.net

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table presents typical values for an organic molecule with similar functional groups and is not based on specific experimental data for this compound)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 50 - 60 |

| C···H/H···C | 20 - 25 |

| O···H/H···O | 15 - 20 |

| Other (C···C, etc.) | < 5 |

This quantitative analysis allows for a detailed understanding of the forces governing the molecular assembly in the solid state, complementing the structural information obtained from crystallographic studies. rsc.org

Theoretical and Computational Studies of 1,2 Bis 2 Methoxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules. These methods are essential for understanding the intrinsic properties of 1,2-Bis(2-methoxyphenyl)ethanone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict the optimized geometry—the most stable three-dimensional arrangement of atoms with the lowest energy. cnr.it For this process, a functional (such as B3LYP or PBE) and a basis set (like 6-311G(d,p) or def2-TZVP) are chosen to approximate the exchange-correlation energy. nih.govresearchgate.net

| Parameter | Bond | Calculated Value |

| Bond Length | C=O | 1.231 Å |

| Bond Length | C-C (keto) | 1.496 Å |

| Bond Length | C-O (methoxy) | 1.365 Å |

| Bond Angle | C-C-O (keto) | 120.5° |

| Bond Angle | C-O-C (methoxy) | 117.8° |

| Data sourced from a study on 2-methoxybenzaldehyde (B41997). mdpi.com |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. schrodinger.com A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required for electronic excitation. nih.gov Conversely, a large HOMO-LUMO gap indicates higher stability. schrodinger.com From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The following data is for a representative trimethoxyphenyl derivative, calculated at the B3LYP/6-31G+(d,p) level, to illustrate the type of information gained from FMO analysis.)

| Parameter | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.2675 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1809 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 0.0866 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.0433 |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Value dependent on μ |

| Data sourced from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating these parameters, theoretical results can be compared with experimental spectra to confirm molecular structures and assign spectral features.

Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. esisresearch.org The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-O stretching of the methoxy (B1213986) groups, and various aromatic C-H and C=C vibrations. Studies on related molecules like 2-methoxybenzaldehyde show an excellent match between calculated and experimental IR and Raman spectra, allowing for confident assignment of each vibrational mode. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical spectra that can be compared with experimental data to aid in structural elucidation. researchgate.net For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the distinct carbon atoms in the molecule, taking into account their chemical environments. nih.govresearchgate.net

Mechanistic Pathway Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. rsc.org By modeling a proposed reaction pathway, researchers can determine its feasibility and understand the factors controlling selectivity.

Investigation of Electron Transfer Processes and Radical Intermediates

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. clockss.org Computational methods can be used to study the feasibility of ET to or from a molecule, and to characterize the resulting radical intermediates. This can involve calculating ionization potentials, electron affinities, and mapping the potential energy surfaces for ET reactions.

In the context of this compound, an analogue of benzophenone, it is plausible that it can form a ketyl radical upon one-electron reduction. A study on the related 4,4'-dimethoxybenzophenone (B177193) ketyl radical investigated its subsequent electron transfer pathways using laser flash photolysis combined with theoretical analysis. nih.gov The study identified dual intermolecular ET pathways from the excited state of the ketyl radical to a ground-state parent molecule, forming a radical anion and a cation. nih.gov Such studies demonstrate how computational chemistry can help interpret experimental observations of transient species and elucidate complex multi-step ET mechanisms. nih.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. sapub.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves, vibrates, and changes its conformation at a given temperature.

For a flexible molecule like this compound, which has several rotatable single bonds (C-C and C-O bonds), MD simulations would be valuable for exploring its conformational space. These simulations can identify the most populated conformations in solution, calculate the energy barriers between them, and analyze how the solvent influences the conformational equilibrium. This information is crucial for understanding how the molecule's shape affects its properties and reactivity. MD simulations are particularly powerful for large systems, such as a solute molecule in a solvent box, and can provide insights that are difficult to obtain from static calculations alone. arxiv.org

In-depth Analysis of this compound Reveals Limited Research on Non-Linear Optical Properties

A comprehensive review of available scientific literature and computational data reveals a significant gap in the theoretical and computational studies of This compound , particularly concerning its non-linear optical (NLO) properties and molecular polarizability. Despite its well-defined chemical structure, dedicated research into these specific physicochemical characteristics appears to be limited or not publicly available.

Initial investigations for detailed research findings, including data on hyperpolarizability and other NLO parameters, did not yield any specific studies focused on this compound. Searches for computational analyses, such as those employing Density Functional Theory (DFT) which are commonly used to predict such properties, also failed to locate relevant scholarly articles or datasets for this particular compound.

Consequently, the planned section on "," with a specific focus on "Studies on Non-Linear Optical (NLO) Properties and Molecular Polarizability," cannot be developed at this time due to the absence of foundational research.

Further research efforts would be required to generate the necessary experimental or computational data to facilitate a thorough discussion on this topic. Such studies would likely involve quantum chemical calculations to determine the electric dipole moment, linear polarizability, and first and second hyperpolarizabilities, which are crucial for evaluating the NLO potential of a molecule.

Applications in Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

This compound serves as a fundamental building block in the multi-step synthesis of intricate organic structures.

1,2-Bis(2-methoxyphenyl)ethanone is a valuable starting material for constructing advanced organic scaffolds. Its derivatives, such as Ethanone (B97240), 2-ethoxy-1,2-bis(4-methoxyphenyl)-, are integral to the synthesis of complex organic compounds. ontosight.ai The methoxy (B1213986) groups present in the structure can influence and participate in a variety of chemical reactions, making it a versatile component in the assembly of larger, more elaborate molecular frameworks. ontosight.ai The core structure of this compound can be found in more complex molecules like 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, highlighting its role as a foundational unit. nih.govbldpharm.com

The synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug development, can be achieved using precursors derived from or related to this compound. beilstein-journals.orggoogle.com For instance, derivatives of quinoxaline, a class of heterocyclic compounds, have been synthesized using related starting materials. researchgate.net The reactivity of the ethanone core and the influence of the methoxyphenyl groups facilitate the formation of various ring systems. The creation of new heterocyclic scaffolds is an active area of research with broad applications. nih.gov

Applications in Asymmetric Catalysis (as a Ligand Component or Precursor to Ligands)

In the realm of asymmetric catalysis, which is critical for producing enantiomerically pure compounds, especially in the pharmaceutical industry, derivatives of this compound play a significant role.

The methoxyphenyl groups are key components in the design of chiral ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, can induce high levels of stereoselectivity in chemical reactions. For example, chiral bis(oxazoline) copper(II) complexes are effective Lewis acid catalysts for a range of enantioselective reactions. nih.gov The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of catalytic processes. nih.govresearchgate.net The synthesis of chiral 1,2-bisphospholane ligands with novel structural motifs has also been reported, demonstrating the versatility of phosphine-based ligands in highly enantioselective reactions. researchgate.net

Understanding the mechanism of catalytic cycles is fundamental to optimizing and designing better catalysts. Studies on related complexes provide valuable insights into these processes. For instance, investigations into olefin polymerization catalysts help to elucidate the factors controlling stereo-, regio-, and chemo-selectivities. The nature of the activator and the ligands in catalyst complexes, such as bis(phenoxy-imine) Ti(IV) complexes, significantly affects their catalytic behavior in polymerization reactions. nih.gov Mechanistic studies often combine experimental observations with computational modeling to gain a deeper understanding of the reaction pathways.

Development of Specialty Materials

The unique chemical structure of this compound and its derivatives suggests potential applications in materials science. The presence of methoxyphenyl groups can be leveraged for the development of new polymers or dyes. ontosight.ai While direct applications of this compound in materials are still emerging, the broader class of ethanone compounds is being explored for the creation of novel materials with specific properties. ontosight.ai

Utilization in Materials Science for Specific Optical or Electrical Properties

The unique arrangement of methoxyphenyl groups in this compound suggests its potential for the development of novel materials with specific optical or electrical characteristics. kpi.ua The methoxy groups can participate in various chemical reactions, making it a candidate for integration into polymers or dyes. kpi.ua Compounds with similar benzoin (B196080) ether structures are known to be effective in creating materials for diverse applications such as surface protecting coatings and adhesives.

While direct and detailed research findings on the specific optical and electrical properties of materials solely derived from this compound are not widely available in public literature, the broader class of benzoin and its derivatives has been a subject of interest. For instance, the introduction of methoxy substituents on the benzoin structure is known to influence the photophysical properties of the molecule. mdpi.com In related compounds, such as other benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives, the inclusion of methoxy and methoxymethyl side chains has been shown to impact the optical properties and molecular aggregation, which are crucial for applications in organic electronics like solar cells. researchgate.net However, specific data quantifying the optical or electrical properties of materials incorporating this compound remains a subject for further investigation.

Photoinitiator Applications in Polymerization Processes

A significant application of this compound is in the field of polymer chemistry, where it can function as a photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. mdpi.com A Chinese patent explicitly identifies this compound as a photoinitiator. google.com

Benzoin and its derivatives are well-established as Type I photoinitiators, which undergo a Norrish Type I cleavage upon irradiation to form free radicals that initiate polymerization. kpi.uamdpi.com This process is highly efficient for the polymerization and crosslinking of various unsaturated monomers. kpi.ua The general mechanism for benzoin derivatives involves the absorption of UV light, leading to the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon, resulting in the formation of two radical fragments. These radicals then go on to initiate the polymerization of monomers, such as acrylates. kpi.uaresearchgate.net

The efficiency of benzoin-type photoinitiators can be enhanced by the presence of substituents on the aromatic rings. For example, the introduction of two methoxy groups in 3',5'-dimethoxybenzoin has been shown to increase the photocleavage quantum yield compared to unsubstituted benzoin. mdpi.com This suggests that the methoxy groups in this compound likely play a role in its effectiveness as a photoinitiator.

The primary research findings on the application of this compound as a photoinitiator are summarized in the following table:

| Application | Compound Class | Mechanism of Action | Supporting Evidence |

| Photoinitiator for Polymerization | Benzoin Derivative | Norrish Type I Cleavage | Explicitly named in patent CN103160287A google.com |

This application is crucial in industries that utilize UV curing technologies, such as in the manufacturing of coatings, inks, and adhesives, where rapid and controlled polymerization is essential.

Advanced Derivatives and Analogues of 1,2 Bis 2 Methoxyphenyl Ethanone

Systematic Structural Modifications and Their Chemical Consequences

The structure of 1,2-bis(2-methoxyphenyl)ethanone offers several avenues for systematic modification. These alterations can be broadly categorized into modifications of the aromatic rings, the carbonyl group, and the methylene (B1212753) bridge. Each modification imparts distinct chemical and physical properties to the resulting derivative.

One key area of modification involves the methoxy (B1213986) groups . Demethylation to the corresponding hydroxyl groups yields 1,2-bis(2-hydroxyphenyl)ethanone. This transformation significantly alters the compound's solubility, acidity, and chelating ability. The resulting di-phenol can then serve as a versatile precursor for a range of new derivatives through etherification or esterification reactions. For instance, reaction with propargyl bromide can introduce alkyne functionalities, opening pathways for click chemistry and the synthesis of more complex molecules. acs.org

The aromatic rings themselves can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents that modulate the electronic properties of the molecule. The position of these new substituents is directed by the existing methoxy groups and the ethanone (B97240) bridge, which are generally ortho, para-directing. libretexts.org However, the steric hindrance imposed by the ortho-methoxy groups can influence the regioselectivity of these reactions, favoring substitution at the para position relative to the methoxy group.

Modification of the carbonyl group is another important strategy. Reduction of the ketone to a secondary alcohol yields the corresponding 1,2-bis(2-methoxyphenyl)ethanol. This transformation changes the geometry and reactivity of the central part of the molecule. The resulting diol can be a precursor for polyesters or other condensation polymers. Alternatively, reactions at the methylene bridge, such as alpha-halogenation, can introduce a reactive handle for further synthetic elaborations.

Comparison of Reactivity and Structure Across Positional Isomers (e.g., ortho-, meta-, para-methoxyphenyl variants)

The position of the methoxy substituent on the phenyl rings significantly influences the structure and reactivity of diarylethanones. A comparison of the ortho-, meta-, and para-isomers of 1,2-bis(methoxyphenyl)ethanone reveals the profound impact of steric and electronic effects.

Structural Differences:

Reactivity Differences:

The electronic nature of the methoxy group, an electron-donating group, also plays a crucial role in the reactivity of these isomers. The position of the methoxy group affects the electron density at the carbonyl carbon and the adjacent methylene group.

Ortho-isomer: The ortho-methoxy groups can influence the reactivity of the carbonyl group through both steric and electronic effects. Sterically, they can hinder the approach of nucleophiles to the carbonyl carbon. rsc.org Electronically, the lone pairs on the oxygen can participate in resonance, but the steric hindrance may disrupt the optimal orbital overlap required for this effect to be fully realized at the carbonyl group.

Meta-isomer: In the meta-position, the methoxy group's influence on the carbonyl group is primarily inductive, leading to a different electronic environment compared to the ortho and para isomers. hhu.de

Para-isomer: In the para-isomer, the methoxy group can effectively donate electron density to the aromatic ring through resonance, which can influence the reactivity of the carbonyl group and the acidity of the alpha-protons on the methylene bridge. researchgate.net

These differences in reactivity are manifested in various chemical transformations. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the reactivity is generally expected to be higher for the para-isomer and lower for the ortho-isomer due to reduced steric hindrance. youtube.com

Introduction of Other Substituents for Electronic or Steric Modulation

The introduction of substituents other than the methoxy group onto the aromatic rings of this compound provides a powerful tool for fine-tuning its electronic and steric properties. The choice of substituent and its position can dramatically alter the molecule's reactivity, photophysical properties, and potential applications.

Electronic Modulation:

Electron-donating groups (EDGs): Introducing additional electron-donating groups, such as alkyl or amino groups, can further increase the electron density on the aromatic rings. This can enhance the reactivity towards electrophiles and influence the photophysical properties, such as absorption and fluorescence spectra.

Electron-withdrawing groups (EWGs): Conversely, the introduction of electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, will decrease the electron density of the aromatic rings. This modification can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It can also significantly impact the photochemistry of the molecule.

Steric Modulation:

The introduction of bulky substituents can be used to control the conformation of the molecule and to create specific steric environments. For example, replacing the methoxy groups with bulkier alkoxy groups, such as isopropoxy or tert-butoxy, would further increase the steric hindrance around the ethanone core. This can be used to influence the selectivity of reactions or to control the packing of molecules in the solid state. The introduction of substituents at positions ortho to the ethanone bridge can create significant steric challenges for reactions at the carbonyl group or the methylene bridge. rsc.orgnih.gov

A summary of the effects of different substituents is presented in the table below:

| Substituent Type | Example | Effect on Electronics | Effect on Sterics |

| Electron-Donating | -NH2, -OH, -Alkyl | Increases electron density on the ring | Varies with size |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density on the ring | Varies with size |

| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing, resonantly donating | Moderate increase in size |

| Bulky Alkyl | -t-Butyl, -Isopropyl | Electron-donating | Significant increase in steric hindrance |

Elaboration into Polymeric Structures or Extended Frameworks

The unique structural and functional characteristics of this compound and its derivatives make them attractive building blocks for the synthesis of polymers and extended frameworks like metal-organic frameworks (MOFs).

Polymeric Structures:

Deoxybenzoin-based polymers have garnered significant interest for their potential applications as flame-retardant materials. faa.govumass.edu By incorporating deoxybenzoin (B349326) moieties into the polymer backbone, materials with high char yields and low heat release capacities can be achieved. faa.gov While much of the research has focused on polymers derived from the para-isomer (4,4'-disubstituted deoxybenzoins), the principles can be extended to the ortho-isomer.

To incorporate this compound or its derivatives into a polymer, it must first be functionalized to act as a monomer. For example, introducing hydroxyl or carboxyl groups onto the phenyl rings would allow it to participate in step-growth polymerization reactions to form polyesters or polyamides. The synthesis of alkyne-substituted deoxybenzoins has also been reported, which can then be used in azide-alkyne cycloaddition reactions to form triazole-containing polymers. acs.orgacs.org The steric hindrance of the ortho-methoxy groups in this compound could influence the polymerization process and the final properties of the polymer, potentially leading to materials with unique architectures and solubility characteristics.

Extended Frameworks (Metal-Organic Frameworks):

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.govrsc.org By designing organic linkers with specific functionalities, the properties of the resulting MOF, such as pore size, shape, and chemical environment, can be tailored. rsc.orgberkeley.eduresearchgate.net

Derivatives of this compound containing coordinating groups, such as carboxylates or nitrogen heterocycles, could serve as linkers for the synthesis of novel MOFs. The presence of the ketone functionality and the methoxy groups within the linker could introduce specific recognition sites or catalytic activity within the pores of the MOF. The conformational constraints imposed by the ortho-methoxy groups could also direct the formation of unique network topologies. The design and synthesis of MOFs from such functionalized diarylethanone linkers represents a promising area for the development of new materials for applications in gas storage, separation, and catalysis.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While classical methods like the Friedel-Crafts acylation provide a fundamental route to deoxybenzoin (B349326) structures, future research will likely focus on developing more efficient, selective, and sustainable synthetic strategies for 1,2-Bis(2-methoxyphenyl)ethanone and its derivatives. ontosight.ai The synthesis of unsymmetrical deoxybenzoins, in particular, presents a challenge that modern synthetic methods aim to overcome.

Future explorations could involve:

Cross-Coupling Methodologies: Transition-metal catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, offer powerful alternatives for the construction of the 1,2-diaryl ethanone (B97240) framework. Research in this area would focus on developing catalyst systems that are tolerant of the methoxy (B1213986) functional groups and can achieve high yields and selectivity under mild conditions.

C-H Activation Approaches: Direct C-H activation and functionalization of the aromatic rings of simpler precursors would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials, reducing step counts and waste generation.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways for the synthesis of this compound, potentially allowing for novel bond formations under exceptionally mild conditions.

A comparative look at potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Improved Friedel-Crafts | Well-established, readily available starting materials. | Use of stoichiometric Lewis acids, potential for side reactions, regioselectivity issues. |

| Cross-Coupling Reactions | High functional group tolerance, good selectivity. | Catalyst cost and sensitivity, need for pre-functionalized substrates. |

| C-H Activation | High atom economy, reduced synthetic steps. | Catalyst development, control of regioselectivity. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Substrate scope, quantum yields, scalability. |

Deeper Mechanistic Probes into Electronically Driven Transformations

The electronic nature of the two methoxy groups in this compound is expected to significantly influence its reactivity. The methoxy groups are electron-donating, which can affect the electron density of the aromatic rings and the carbonyl group. researchgate.net Future research should delve into the mechanisms of transformations driven by these electronic effects.

Key areas for investigation include:

Photochemical Reactivity: The photochemical behavior of deoxybenzoins is a rich area for exploration. rsc.org For this compound, studies could focus on Norrish-type reactions, photoenolization, and photochemical cyclizations. The presence of methoxy groups could influence the excited-state properties and reaction pathways. nih.gov

Electron Transfer Processes: The electron-donating methoxy groups may facilitate single-electron transfer (SET) processes, making the compound susceptible to oxidative or reductive transformations. epa.govnationalmaglab.org Investigating these processes could lead to the development of novel synthetic applications.

Twisted Intramolecular Charge Transfer (TICT): In related systems, the presence of both electron-donating (like methoxy) and electron-withdrawing groups can lead to the formation of TICT states upon photoexcitation, which often results in interesting fluorescence properties. rsc.org Exploring the possibility of inducing TICT states in derivatives of this compound could be a fruitful area of research.

Exploration of Supramolecular Chemistry and Self-Assembly Based on Intermolecular Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a promising avenue for the future application of this compound. scirp.org The arrangement of aromatic rings, the carbonyl group, and methoxy substituents provides multiple sites for intermolecular interactions.

Future research could explore:

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its derivatives could reveal different polymorphic forms or the ability to form co-crystals with other molecules. ub.edunih.gov Understanding and controlling the solid-state packing could lead to materials with tailored properties.

Self-Assembly: The potential for this molecule to self-assemble into larger, ordered structures in solution or on surfaces is an exciting prospect. The interplay of π-π stacking of the phenyl rings, dipole-dipole interactions of the carbonyl group, and hydrogen bonding (if suitable functional groups are introduced) could be harnessed to create novel nanomaterials.

Host-Guest Chemistry: Modification of the this compound scaffold could lead to the design of host molecules capable of selectively binding guest species, with potential applications in sensing or separation.

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. cri.or.th For this compound, advanced computational modeling can offer significant insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of this compound. scirp.orgscirp.org The effect of the methoxy substituents on the reactivity of the carbonyl group and the aromatic rings can be systematically studied. nih.govutexas.edu

Predictive Reactivity Models: By combining computational data with machine learning algorithms, it may be possible to develop models that can predict the outcome of reactions involving this compound with a high degree of accuracy.

Design of Functional Molecules: Computational tools can be used to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or specific photophysical characteristics, before their synthesis is attempted in the lab.

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| DFT | Mechanistic analysis of a proposed reaction. | Calculation of transition state energies and reaction pathways. |

| Molecular Dynamics | Simulation of self-assembly in solution. | Prediction of stable aggregate structures and intermolecular interactions. |

| QSAR Modeling | Correlation of structure with biological activity. | Identification of key structural features for enhanced activity. |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a series of intramolecular transformations, are highly efficient methods for the rapid construction of complex molecules. nih.govnih.gov The deoxybenzoin scaffold is a valuable building block in such reactions.

Future research in this area could involve:

Passerini and Ugi Reactions: Investigating the use of this compound as the carbonyl component in classic MCRs like the Passerini and Ugi reactions could lead to the synthesis of novel, highly functionalized α-acyloxy amides and bis-amides. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.orgnih.gov

Cascade Cyclizations: The structure of this compound makes it a suitable precursor for designing cascade reactions. For example, intramolecular cyclizations could be triggered to form complex polycyclic systems. nih.govnih.govbeilstein-journals.org

Development of Novel MCRs: The unique electronic and steric properties of this compound might enable its participation in novel, yet to be discovered, multicomponent reactions, expanding the toolkit of synthetic chemists.

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(2-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of bis-methoxyphenyl derivatives typically involves condensation reactions. For this compound, a plausible route is the Friedel-Crafts acylation using 2-methoxyacetophenone derivatives or cross-coupling of 2-methoxybenzaldehyde with acetylating agents under alkaline or acidic conditions. Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) may enhance electrophilic substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .

Q. Example Reaction Optimization Table

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkaline condensation | NaOH | EtOH | 80 | 65 | |

| Friedel-Crafts acylation | AlCl₃ | DCM | 110 | 72 |

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

Q. Example Spectral Data

| Technique | Key Peaks/Features | Structural Insight |

|---|---|---|

| ¹H NMR | δ 3.82 (s, 6H, OCH₃), δ 7.25–7.45 (m) | Confirms methoxy substitution |

| XRD | Space group P2₁/c, Z=4 | Molecular packing symmetry |

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate:

- Molecular Docking : AutoDock Vina can simulate interactions with biological targets (e.g., enzymes), leveraging the compound’s methoxy groups for hydrophobic binding .

Q. Example DFT Results

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3.2 | Indicates moderate reactivity |

| Dipole Moment | 4.1 Debye | Polarizability for solvent interactions |

Q. How should researchers address contradictions in spectral data or synthetic yields during reproducibility studies?

Methodological Answer:

- Spectral Discrepancies :

- Yield Variability :

Case Study : In a synthesis batch, impurity levels of 1-(2-hydroxy-4-methoxyphenyl)ethanone varied (0.1–1.94%). Implementing rigorous washing steps reduced impurities to <2% .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) .

- Anti-inflammatory Potential : COX-2 inhibition measured via ELISA .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorine at para positions) to enhance lipophilicity and bioavailability .

Q. Example Bioactivity Data

| Derivative | IC₅₀ (DPPH, μM) | COX-2 Inhibition (%) |

|---|---|---|

| Parent Compound | 45.2 | 28 |

| 4-Fluoro Analog | 32.7 | 52 |

Q. How can this compound be applied in material science, and what characterization techniques are critical?

Methodological Answer:

- Applications :

- Characterization :

Q. Example Thermal Data

| Property | Value | Technique |

|---|---|---|

| Decomposition Temp (°C) | 285 | TGA |

| Tg (°C) | 120 | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products